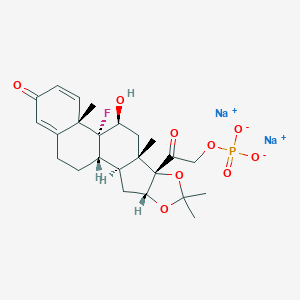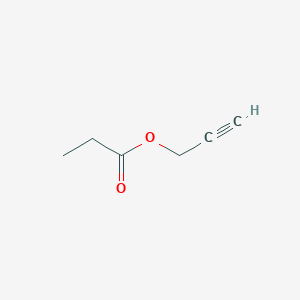
4-Phenoxybenzoyl chloride
Descripción general
Descripción
4-Phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H9ClO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 4-Phenoxybenzoyl chloride involves the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in N, N -dimethylacetamide (DMAc) .Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzoyl chloride is represented by the SMILES notationC1=CC=C (C=C1)OC2=CC=C (C=C2)C (=O)Cl . The InChI Key is AOOZVQGGMFGGEE-UHFFFAOYSA-N . Chemical Reactions Analysis
In the synthesis process, 4-phenoxybenzoic acid reacts with oxalyl chloride in the presence of a catalytic amount of DMF to form 4-Phenoxybenzoyl chloride .Physical And Chemical Properties Analysis
4-Phenoxybenzoyl chloride has a molecular weight of 232.663 g/mol . It has a boiling point of 183-185 °C at a pressure of 22 Torr and a predicted density of 1.247±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Proteomics Research
4-Phenoxybenzoyl chloride is utilized in proteomics, which is the large-scale study of proteins. It’s used as a specialty reagent in the preparation of peptides and proteins for mass spectrometry analysis. This application is crucial for understanding protein structure, function, and interactions .
Synthesis of High-Performance Polymers
This compound is instrumental in synthesizing novel copolymers like poly(ether ketone) and poly(ether ketone sulfone amide). These polymers exhibit high thermal stability and excellent resistance to organic solvents, making them suitable for aerospace, automotive, and electronics applications .
Chemical Safety Studies
The compound’s reactivity and safety profile are subjects of chemical safety research. Understanding its behavior in contact with water and its potential to cause severe skin burns and eye damage is vital for handling and storage protocols .
Method Development in Synthetic Chemistry
4-Phenoxybenzoyl chloride is used in developing new synthetic methods. For instance, it’s used in the synthesis of 4-phenoxyacetophenone, which is a key intermediate in various chemical syntheses .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Phenoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds It plays a crucial role in the synthesis of drugs like ibrutinib , where it contributes to the formation of the active compound.
Mode of Action
As a chemical intermediate, 4-Phenoxybenzoyl chloride’s mode of action is through its reactivity with other compounds in chemical reactions. It is often involved in acylation reactions, where it reacts with other molecules to form new compounds . The chlorine atom in the molecule is highly reactive, making it a good leaving group in these reactions.
Biochemical Pathways
It is a key intermediate in the synthesis of ibrutinib , a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. The inhibition of BTK leads to the blocking of B-cell activation and signaling, which can help in the treatment of B-cell malignancies.
Result of Action
The primary result of 4-Phenoxybenzoyl chloride’s action is the formation of new compounds through chemical reactions. It is a crucial intermediate in the synthesis of various pharmaceutical compounds . The specific results of its action would depend on the final compound being synthesized and their biological activity.
Propiedades
IUPAC Name |
4-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZVQGGMFGGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28807-03-6 | |
| Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061828 | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzoyl chloride | |
CAS RN |
1623-95-6 | |
| Record name | 4-Phenoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 4-Phenoxybenzoyl chloride in polymer synthesis?
A1: 4-Phenoxybenzoyl chloride serves as a crucial monomer in synthesizing various aromatic polymers, including poly(ether amide sulfone amide ether ketone ketone)s (PEASAEKKs) [], poly(ether amide amide ether ketone ketone)s (PEAAEKKs) [], and copolymers of PEKK and poly(ether ether ketone ketone) []. These polymers find applications in fields demanding high thermal stability, good mechanical strength, and excellent solvent resistance.
Q2: How does the incorporation of 4-Phenoxybenzoyl chloride affect the properties of the resulting polymers?
A2: The presence of 4-Phenoxybenzoyl chloride-derived moieties in the polymer backbone contributes to enhanced glass transition temperatures (Tgs), often surpassing commercially available PEEK and PEKK []. This increase in Tg is attributed to the introduction of amide and sulfone linkages, which contribute to chain rigidity and intermolecular interactions [, ]. Additionally, certain copolymers exhibit semicrystalline morphologies, influencing their thermal and mechanical properties [, ].
Q3: Can you provide an example of a specific polymer synthesized using 4-Phenoxybenzoyl chloride and its potential applications?
A3: Researchers have successfully synthesized PEASAEKKs by employing 4-Phenoxybenzoyl chloride as a starting material []. These polymers are soluble in various aprotic polar solvents, exhibit high Tg values (236—259 °C), and possess good thermal stability. They can be processed into transparent, strong, and flexible films with potential applications in various industries requiring high-performance materials.
Q4: Are there alternative synthetic routes to polymers typically prepared using 4-Phenoxybenzoyl chloride?
A4: While 4-Phenoxybenzoyl chloride is commonly used, researchers have explored alternative monomers like 4,4′-dichloroformyldiphenyl ether for synthesizing polyaromatic ether-ketones []. These alternative routes aim to optimize polymer properties or explore new structures with potentially advantageous characteristics.
Q5: What are the key reaction conditions employed when using 4-Phenoxybenzoyl chloride in polymer synthesis?
A5: Polymerizations involving 4-Phenoxybenzoyl chloride often employ Friedel–Crafts acylation reactions. Typical conditions involve anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst and N-methylpyrrolidone (NMP) as a co-solvent in 1,2-dichloroethane (DCE) [, ]. The reaction parameters, like monomer ratios and reaction temperatures, are carefully controlled to achieve desired polymer molecular weights and properties.
Q6: Have there been any studies on the sulfonation or other chemical modifications of polymers containing 4-Phenoxybenzoyl chloride derived units?
A6: Yes, research has demonstrated the successful sulfonation of polyaromatic ether-ketones synthesized from 4-Phenoxybenzoyl chloride []. These modifications introduce sulfonic acid groups into the polymer structure, leading to polyaromatic ether-ketone sulfonamides. These modified polymers exhibit solubility in various organic solvents and hold potential as desalination membranes due to their unique properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)


![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)





